1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is characterized by a cyclopropane ring attached to a phenyl group with a cyano substituent at the para position and a carboxylic acid group on the cyclopropane ring
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Nitrile Introduction: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a cyano group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Scientific Research Applications
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity .
Comparison with Similar Compounds
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine substituent instead of a cyano group.
1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Contains a nitro group instead of a cyano group.
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Features a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its cyano group, which imparts distinct electronic properties and reactivity compared to other substituents.
Properties
IUPAC Name |
1-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXRFMQBHLPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094478-22-4 |
Source
|
Record name | 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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